Prostaglandin E2-d9

説明

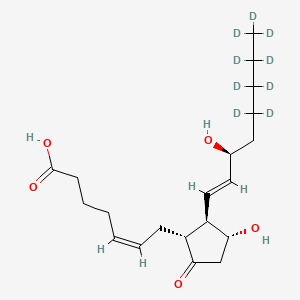

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i1D3,2D2,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GMIZMOFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin E2-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of Prostaglandin E2-d9 (PGE2-d9). It is intended to serve as a valuable resource for professionals in research and drug development who utilize deuterated standards for quantitative analysis.

Core Chemical Properties and Structure

This compound is a deuterated analog of Prostaglandin E2 (PGE2), a biologically active lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] The incorporation of nine deuterium atoms makes PGE2-d9 an ideal internal standard for the accurate quantification of endogenous PGE2 in various biological matrices using mass spectrometry-based techniques.[1]

Chemical Structure

The chemical structure of this compound is identical to that of Prostaglandin E2, with the exception of nine hydrogen atoms being replaced by deuterium atoms on the terminal end of the bottom alkyl chain. This substitution minimally affects the chemical behavior of the molecule during extraction and chromatography, while its increased mass allows for its clear differentiation from the endogenous, non-deuterated PGE2 in a mass spectrometer.

The precise location of the deuterium atoms can be described by its SMILES and InChI notations.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₃D₉O₅ | [1] |

| Molecular Weight | 361.5 g/mol | [1] |

| CAS Number | 1356347-42-6 | [1] |

| Synonyms | Dinoprostone-d9, PGE2-d9 | [1][3] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

| Formulation | A 500 µg/ml solution in methyl acetate | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Solubility Data

| Solvent | Solubility | Reference |

| DMF | 100 mg/ml | [1] |

| DMSO | 100 mg/ml | [1] |

| Ethanol | 100 mg/ml | [1] |

| PBS (pH 7.2) | 5 mg/ml | [1] |

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in quantitative mass spectrometry for the analysis of Prostaglandin E2. The co-extraction and analysis of a known amount of the deuterated standard with the biological sample allows for the correction of analytical variability, thereby improving the accuracy and precision of the measurement of the endogenous analyte.

General Experimental Workflow for PGE2 Quantification

A typical workflow for the quantification of PGE2 in a biological sample (e.g., plasma, tissue homogenate) using PGE2-d9 as an internal standard is outlined below.

Caption: General workflow for PGE2 quantification using PGE2-d9.

Detailed Methodological Considerations

Sample Preparation:

-

Homogenization: For solid tissues, homogenization in a suitable buffer is required.

-

Spiking: A known amount of this compound is added to the sample at the earliest stage of preparation to account for analyte loss during subsequent steps.

-

Extraction: Prostaglandins are typically extracted from biological fluids or tissue homogenates using solid-phase extraction (SPE) with a C18 stationary phase or by liquid-liquid extraction (LLE) with an organic solvent like ethyl acetate.

-

Drying and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase used for the LC-MS analysis.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography is commonly employed to separate PGE2 from other lipids and matrix components. A C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid), is typical.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for prostaglandins. The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both PGE2 and PGE2-d9.

Biological Context: Prostaglandin E2 Signaling Pathways

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] These receptors are coupled to different intracellular signaling pathways, leading to varied cellular responses. Understanding these pathways is crucial for interpreting the biological significance of changes in PGE2 levels.

Caption: Simplified overview of PGE2 receptor signaling pathways.

-

EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in elevated intracellular calcium levels.

-

EP2 and EP4 Receptors: Both are coupled to Gs protein. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

-

EP3 Receptor: This receptor is coupled to Gi protein, and its activation inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.

This technical guide provides a foundational understanding of this compound, from its fundamental chemical properties to its practical application in quantitative research and its biological context. For specific experimental applications, optimization of the described protocols will be necessary to suit the particular matrix and instrumentation used.

References

Prostaglandin E2-d9: A Technical Guide for Quantitative Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Prostaglandin E2-d9 (PGE2-d9) in research, with a primary focus on its role as an internal standard for the accurate quantification of endogenous Prostaglandin E2 (PGE2). This document outlines the principles of stable isotope dilution mass spectrometry, detailed experimental protocols, and the biological context of PGE2 signaling.

Core Application: Internal Standard for Mass Spectrometry

This compound is a deuterated analog of PGE2, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This subtle mass change, which does not significantly alter its chemical or physical properties, makes it an ideal internal standard for mass spectrometry-based quantification. Its primary application is in Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard analytical technique for the precise measurement of molecules in complex biological samples.

The fundamental principle of using PGE2-d9 as an internal standard is that it is added to a biological sample at a known concentration at the earliest stage of sample preparation. Because PGE2-d9 is chemically identical to PGE2, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer, and potential degradation during sample handling. By measuring the ratio of the endogenous, non-labeled PGE2 to the known amount of added PGE2-d9, researchers can accurately calculate the initial concentration of PGE2 in the sample, correcting for any experimental variability.

The Biological Significance of Prostaglandin E2

Prostaglandin E2 is a principal bioactive lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It is involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, immune responses, and cancer. PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4, each triggering unique intracellular signaling cascades. The accurate quantification of PGE2 is therefore critical in many areas of biomedical research and drug development.

Prostaglandin E2 Signaling Pathways

The diverse biological functions of PGE2 are mediated by its four receptor subtypes, which couple to different G-proteins and activate distinct downstream signaling pathways. Understanding these pathways is crucial for interpreting the biological consequences of changes in PGE2 concentration.

Caption: Prostaglandin E2 (PGE2) signaling through its four EP receptors.

Experimental Protocol: Quantification of PGE2 using PGE2-d9

The following is a generalized protocol for the quantification of PGE2 in biological samples, such as cell culture supernatant or plasma, using PGE2-d9 as an internal standard followed by LC-MS/MS analysis. This protocol should be optimized for specific matrices and instrumentation.

Experimental Workflow Overview

Caption: A typical workflow for PGE2 quantification using PGE2-d9.

Detailed Methodology

1. Materials and Reagents:

-

Prostaglandin E2 (analyte standard)

-

This compound (internal standard)

-

HPLC-grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., plasma, cell culture media)

2. Standard Solution and Internal Standard Preparation:

-

Prepare a stock solution of PGE2 and PGE2-d9 in a suitable solvent like ethanol or methanol.

-

Create a series of calibration standards by spiking known concentrations of PGE2 into the same biological matrix as the samples.

-

Prepare a working solution of PGE2-d9 to be added to all samples, calibration standards, and quality controls.

3. Sample Preparation (Solid-Phase Extraction):

-

Thaw biological samples on ice.

-

To 500 µL of sample, add a precise amount of the PGE2-d9 internal standard working solution (e.g., 10 µL of a 100 ng/mL solution).

-

Acidify the sample with formic acid to a pH of approximately 3.5 to ensure PGE2 is in its protonated form.

-

Condition the C18 SPE cartridge with methanol followed by acidified water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the prostaglandins from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the prostaglandins, followed by a re-equilibration step.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for prostaglandins.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both PGE2 and PGE2-d9.

-

PGE2 Transition (example): Precursor ion (m/z) 351.2 -> Product ion (m/z) 271.2

-

PGE2-d9 Transition (example): Precursor ion (m/z) 360.2 -> Product ion (m/z) 279.2

-

-

The specific mass transitions should be optimized on the instrument being used.

-

5. Data Analysis:

-

Integrate the peak areas for the specified MRM transitions of both PGE2 and PGE2-d9.

-

Calculate the peak area ratio of PGE2 to PGE2-d9 for each sample, calibration standard, and quality control.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a 1/x weighting is often used.

-

Determine the concentration of PGE2 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Performance Characteristics of the Method

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of PGE2 using a deuterated internal standard. The exact values will vary depending on the specific instrumentation, sample matrix, and protocol used.

Table 1: Linearity and Sensitivity

| Parameter | Typical Range |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |

| Limit of Detection (LOD) | 0.02 - 0.5 ng/mL |

Table 2: Accuracy and Precision

| Quality Control Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Recovery) |

| Low QC | < 15% | < 15% | 85 - 115% |

| Medium QC | < 15% | < 15% | 85 - 115% |

| High QC | < 15% | < 15% | 85 - 115% |

Table 3: Recovery

| Parameter | Typical Percentage |

| Extraction Recovery | 80 - 110% |

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of Prostaglandin E2 in complex biological matrices. Its use as an internal standard in stable isotope dilution LC-MS/MS assays allows for the correction of experimental variability, leading to reliable and reproducible data. This technical guide provides a framework for understanding the application of PGE2-d9, the biological context of PGE2 signaling, and a detailed methodology for its use in quantitative research. The protocols and data presented herein should serve as a valuable resource for scientists and professionals in the fields of pharmacology, immunology, oncology, and beyond.

Prostaglandin E2-d9: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage guidelines for Prostaglandin E2-d9 (PGE2-d9). The information presented herein is critical for ensuring the integrity and accuracy of research and development activities involving this deuterated prostaglandin standard. The data and protocols are compiled from established literature and manufacturer recommendations for Prostaglandin E2 (PGE2), serving as a reliable proxy for its deuterated analog, PGE2-d9.

Core Stability and Storage Recommendations

This compound, like its non-deuterated counterpart, is sensitive to temperature, pH, and the solvent in which it is stored. Proper handling and storage are paramount to prevent degradation and ensure the reliability of experimental results.

Storage of Solid Compound

When stored as a solid, Prostaglandin E2 is stable for at least four years if kept at -20°C.[1] Another source suggests a stability of at least 12 months at the same temperature.[2] To maximize its shelf life, it is crucial to store the solid compound in a tightly sealed container, protected from light and moisture.

Stability in Solutions

The stability of this compound in solution is significantly lower than in its solid form and is highly dependent on the solvent and pH.

Organic Solvents: Stock solutions of PGE2 in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are reported to be stable for at least one month when stored at -20°C.[3] More extended storage in absolute ethanol (at a concentration of 1 to 10 mg/ml) at 4°C showed approximately a 10% loss in potency over 24 to 36 months.[4]

Aqueous Solutions: It is strongly advised not to store aqueous solutions of PGE2 for more than a day.[1][3] The stability in aqueous media is highly pH-dependent, with degradation accelerating in basic conditions (pH > 7.4), leading to the formation of Prostaglandin A2 (PGA2) and Prostaglandin B2 (PGB2).[3]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Prostaglandin E2, which is expected to be comparable for PGE2-d9.

Table 1: Stability of Prostaglandin E2 in Solid Form and Organic Solvents

| Storage Form | Solvent | Concentration | Temperature | Duration | Potency Loss |

| Crystalline Solid | N/A | N/A | -20°C | ≥ 4 years | Not Specified |

| Crystalline Solid | N/A | N/A | -20°C | ≥ 12 months | Not Specified |

| Solution | Ethanol, DMSO, DMF | Not Specified | -20°C | ≥ 1 month | Not Specified |

| Solution | Absolute Ethanol | 1 - 10 mg/ml | 4°C | 24 - 36 months | ~10% |

Table 2: pH-Dependent Stability of Prostaglandin E2 in Aqueous Solutions

| pH | Time for 10% Potency Loss |

| 3-4 | 133 hours |

| 6 | 53 hours |

| 8 | 42 hours |

| 9 | 4.2 hours |

| 10 | 0.42 hours (25 minutes) |

| [4] |

Prostaglandin E2 Signaling Pathway and Degradation

Biological Synthesis and Signaling

Prostaglandin E2 is a key lipid mediator derived from arachidonic acid through the cyclooxygenase (COX) pathway. It exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.

Chemical Degradation Pathway

Under basic conditions, Prostaglandin E2 undergoes dehydration to form Prostaglandin A2, which can then isomerize to the more stable Prostaglandin B2.

Experimental Protocols for Stability Testing

A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.

General Workflow for a Forced Degradation Study

Forced degradation studies are essential to develop and validate a stability-indicating method. This involves subjecting the analyte to various stress conditions to generate potential degradation products.

Example Protocol for a Stability-Indicating HPLC Method

The following protocol is based on a validated method for the determination of dinoprostone (PGE2) and can be adapted for PGE2-d9.[5]

1. Chromatographic Conditions:

-

Column: Symmetry® C18 (75 × 4.6 mm i.d., 5μm particle size).

-

Mobile Phase: A mixture of phosphate buffer (pH 4.4) and acetonitrile in a 67:33 (v/v) ratio.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 200 nm.

-

Temperature: Ambient.

2. Preparation of Solutions:

-

Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase at a suitable concentration (e.g., 300 µg/mL).

-

Sample Solutions: Prepare sample solutions by diluting the stock solution with the appropriate solvent (e.g., mobile phase, water, or the solvent used for the stability study) to the desired concentration.

3. Forced Degradation Study Protocol:

-

Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl and keep at room temperature for a specified period (e.g., 3 hours). Neutralize with 0.1 M NaOH before injection.

-

Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize with 0.1 M HCl before injection.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation: Heat the solid compound or a solution at a specific temperature (e.g., 60°C) for a defined duration.

4. Analysis and Data Interpretation:

-

Inject the stressed and unstressed samples into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (PGE2-d9).

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

-

Quantify the amount of PGE2-d9 remaining and the percentage of degradation products formed at each time point to establish the degradation kinetics.

By adhering to these guidelines and employing validated analytical methods, researchers can ensure the quality and reliability of their studies involving this compound.

References

Prostaglandin E2-d9 certificate of analysis information

This technical guide provides an in-depth overview of Prostaglandin E2-d9 (PGE2-d9), a deuterated analog of Prostaglandin E2 (PGE2). Intended for researchers, scientists, and drug development professionals, this document details the analytical specifications of PGE2-d9, outlines its primary application in mass spectrometry-based quantification of PGE2, describes the biological signaling pathways of its non-deuterated counterpart, and provides an exemplary experimental protocol for its use.

Certificate of Analysis and Analytical Data

This compound is primarily utilized as an internal standard for the accurate quantification of Prostaglandin E2 in various biological matrices by mass spectrometry (GC-MS or LC-MS).[1] The deuterium labeling provides a distinct mass difference, allowing for clear differentiation between the endogenous analyte and the internal standard.

General Information

| Parameter | Value | Reference |

| Product Name | This compound | [1] |

| Synonyms | PGE2-d9, Dinoprostone-d9 | [1] |

| CAS Number | 1356347-42-6 | [1] |

| Molecular Formula | C₂₀H₂₃D₉O₅ | [1] |

| Formula Weight | 361.5 g/mol | [1] |

Physicochemical Properties

| Parameter | Value | Reference |

| Appearance | White to Pale Beige Solid | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Conditions | -20°C, Inert atmosphere, Light sensitive* | [2] |

*Note: Data is for the non-deuterated Prostaglandin E2 and is considered representative.

Analytical Specifications

| Test | Specification | Result | Reference |

| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₉) | Conforms | [1] |

| HPLC Purity | Report Result | 97.90% (at 220 nm) | [2] |

| Mass Spectrometry | Conforms to Structure | Conforms | [2] |

| ¹H NMR | Conforms to Structure | Conforms | [2] |

| Specific Rotation | Report Result | -73.6° (c = 0.3, Methanol) | [2] |

*Note: HPLC, Mass Spectrometry, NMR, and Specific Rotation data are for the non-deuterated Prostaglandin E2 and serve as a representative example of the expected quality.

Prostaglandin E2 Signaling Pathways

Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] The activation of these receptors triggers various downstream signaling cascades, leading to a wide range of cellular responses, including inflammation, pain, fever, and modulation of immune function.

The primary signaling pathways initiated by PGE2 are depicted in the diagram below.

References

Prostaglandin E2: A Pivotal Regulator of the Inflammatory Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prostaglandin E2 (PGE2) is a principal prostanoid that plays a multifaceted and often contradictory role in the complex orchestra of inflammation. Arising from the enzymatic cascade of arachidonic acid metabolism, PGE2 is a potent lipid mediator that exerts a wide array of biological effects, influencing vascular tone, pain sensitization, fever, and critically, the function of a multitude of immune cells. Its actions are context-dependent, varying with the local microenvironment, the concentration of PGE2, and the specific receptor subtypes expressed on target cells. This technical guide provides a comprehensive overview of the biological role of PGE2 in inflammation, with a focus on its synthesis, signaling pathways, and its intricate interactions with the immune system.

The Prostaglandin E2 Synthesis Pathway

The production of PGE2 is tightly regulated and is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes, COX-1 and COX-2, to form the unstable intermediate prostaglandin H2 (PGH2). Finally, PGH2 is converted to PGE2 by the action of specific prostaglandin E synthases (PGES).

-

Cyclooxygenases (COX): COX-1 is constitutively expressed in most tissues and is responsible for the basal production of prostaglandins involved in homeostatic functions. In contrast, COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and lipopolysaccharide (LPS).

-

Prostaglandin E Synthases (PGES): Three main isoforms of PGES have been identified:

-

Microsomal prostaglandin E synthase-1 (mPGES-1): This is an inducible enzyme that is functionally coupled with COX-2 and is considered the primary source of PGE2 during inflammation.

-

Microsomal prostaglandin E synthase-2 (mPGES-2): This enzyme can be coupled with both COX-1 and COX-2.

-

Cytosolic prostaglandin E synthase (cPGES): This synthase is primarily coupled with COX-1 and contributes to constitutive PGE2 production.

-

The induction of COX-2 and mPGES-1 is a hallmark of the inflammatory response, leading to a dramatic increase in the localized production of PGE2.

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, which accounts for the varied and sometimes opposing actions of PGE2.

-

EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium concentrations ([Ca2+]i) through the phospholipase C (PLC) pathway.

-

EP2 Receptor: Coupled to Gαs, it stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: This receptor has multiple splice variants and can couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP, or to Gαq, increasing intracellular calcium.

-

EP4 Receptor: Similar to EP2, it is coupled to Gαs and signals through the cAMP/PKA pathway. However, it can also signal through a β-arrestin-dependent pathway.

The differential expression of these receptors on various immune cells is a key determinant of the cellular response to PGE2.

Immunomodulatory Roles of Prostaglandin E2

PGE2 is a potent modulator of both innate and adaptive immunity. Its effects are highly pleiotropic, ranging from pro-inflammatory to anti-inflammatory, depending on the cellular context and signaling pathway activated.

Effects on Innate Immune Cells

-

Macrophages: PGE2 has a dual role in macrophage function. At low concentrations, it can promote macrophage migration.[1] However, at higher concentrations, it generally exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β, while promoting the production of the anti-inflammatory cytokine IL-10.[2] This shift in cytokine profile is primarily mediated through EP2 and EP4 receptors and the subsequent increase in cAMP.

-

Dendritic Cells (DCs): PGE2 is a critical factor in the final maturation of dendritic cells. It synergizes with other inflammatory signals to enhance the expression of co-stimulatory molecules, but it also inhibits the production of IL-12, a key cytokine for Th1 differentiation.[3] Instead, PGE2 can promote the production of IL-23, which supports the development of Th17 cells.[3] This differential regulation of cytokine production is dose-dependent, with low concentrations of PGE2 favoring IL-23 production via EP4 and higher concentrations suppressing it via EP2.[3]

-

Neutrophils: PGE2 generally has an inhibitory effect on neutrophil functions. It can inhibit their phagocytic activity in a concentration-dependent manner.[4] This effect is mediated through the EP2 receptor and an increase in intracellular cAMP.[4]

-

Mast Cells: The effect of PGE2 on mast cells is complex. It can inhibit IgE-mediated histamine release in a dose-dependent manner, an effect mediated by the EP2 receptor.[5][6] However, PGE2 can also induce the degranulation-independent release of other mediators, such as MCP-1.

Effects on Adaptive Immune Cells

-

T Cells: PGE2 has profound and diverse effects on T cell differentiation and function. It is a potent inhibitor of T cell proliferation, an effect that is dose-dependent.[7] PGE2 can suppress Th1 differentiation by inhibiting the production of IL-2 and IFN-γ. Conversely, it can promote the differentiation of Th2 and Th17 cells. The promotion of Th17 differentiation is mediated through EP2 and EP4 receptors and is associated with the upregulation of the IL-23 receptor. PGE2 can also induce the expression of Foxp3, promoting the generation of regulatory T cells (Tregs).[5]

Quantitative Data on PGE2's Biological Effects

The following tables summarize the quantitative effects of PGE2 on various immune cell functions as reported in the literature.

Table 1: Dose-Dependent Effect of PGE2 on T Cell Proliferation

| PGE2 Concentration | Inhibition of T Cell Proliferation (%) | Reference |

| 3 x 10-9 M | Significant suppression | [7] |

| 2.5 µM | Statistically significant decrease | [3] |

| 50 µM | ~99.5% inhibition | [3] |

Table 2: Dose-Dependent Effect of PGE2 on Neutrophil Phagocytosis

| PGE2 Concentration | Inhibition of Phagocytosis (%) | Reference |

| 50 ng/mL | Significant inhibition | [4] |

| 1000 ng/mL | ~50% reduction | [4] |

Table 3: Dose-Dependent Effect of PGE2 on Cytokine Production by Human Monocyte-Derived Dendritic Cells (MoDCs)

| PGE2 Concentration | Effect on IL-23 Production | Effect on IL-12 Production | Receptor(s) Implicated | Reference |

| 1-10 nM | Promotion | Dose-dependent inhibition | EP4 (for IL-23 promotion) | [3] |

| >50 nM | Suppression | Dose-dependent inhibition | EP2 (for IL-23 suppression) | [3] |

Table 4: Dose-Dependent Effect of PGE2 on Cytokine Production by Human Mast Cells

| PGE2 Concentration | Effect on TNF-α Production | Effect on IL-5 Production | Reference |

| 0.01 - 10 µM | Dose-dependent inhibition | Dose-dependent inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Measurement

Objective: To quantify the concentration of IL-6 in cell culture supernatants.

Materials:

-

IL-6 ELISA Kit (e.g., from Abcam, R&D Systems, or similar)

-

96-well microplate

-

Plate reader

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Stop solution (e.g., 1M H2SO4)

-

Recombinant IL-6 standard

-

Biotinylated anti-IL-6 antibody

-

Streptavidin-HRP

-

TMB substrate

-

Cell culture supernatants

Procedure:

-

Prepare Reagents: Reconstitute standards and prepare working solutions of antibodies and other reagents as per the kit manufacturer's instructions.

-

Standard Curve: Prepare a serial dilution of the recombinant IL-6 standard to generate a standard curve (e.g., 0-500 pg/mL).

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of IL-6 in the samples.

Flow Cytometry for T Cell Differentiation Marker Analysis

Objective: To analyze the expression of T cell differentiation markers (e.g., CD4, CD25, FoxP3) on the cell surface and intracellularly.

Materials:

-

Flow cytometer

-

Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3

-

Fixation/Permeabilization buffer (for intracellular staining)

-

FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

Treated T cells

Procedure:

-

Cell Preparation: Harvest T cells and wash them with FACS buffer.

-

Surface Staining: Resuspend the cells in FACS buffer and add the fluorochrome-conjugated antibodies against surface markers (CD4, CD25). Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Fixation and Permeabilization (for intracellular staining): Resuspend the cells in fixation/permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with permeabilization buffer.

-

Intracellular Staining: Resuspend the cells in permeabilization buffer and add the fluorochrome-conjugated antibody against the intracellular marker (FoxP3). Incubate for 30-60 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with permeabilization buffer.

-

Resuspension: Resuspend the cells in FACS buffer for analysis.

-

Flow Cytometry Analysis: Acquire the data on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on CD4+ T cells. Analyze the expression of CD25 and FoxP3 within the CD4+ gate.

Intracellular Calcium Measurement using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to PGE2.

Materials:

-

Fluorescence microscope with an imaging system capable of ratiometric imaging

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

PGE2

-

Cells grown on coverslips

Procedure:

-

Fura-2 AM Loading Solution: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBSS.

-

Cell Loading: Incubate the cells grown on coverslips with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells three times with HBSS to remove extracellular dye.

-

De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM to its active form, Fura-2.

-

Imaging: Mount the coverslip on the microscope stage. Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.

-

Baseline Measurement: Record the baseline fluorescence ratio (340/380 nm) for a few minutes.

-

Stimulation: Add PGE2 to the cells and continue to record the fluorescence ratio.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in the 340/380 nm ratio over time to determine the calcium response to PGE2.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the immunomodulatory effects of PGE2 on dendritic cells and their subsequent interaction with T cells.

Conclusion

Prostaglandin E2 is a central and highly influential mediator in the inflammatory process. Its synthesis is tightly linked to inflammatory stimuli, and its diverse effects are orchestrated through a family of four distinct receptors, each coupled to specific intracellular signaling cascades. The immunomodulatory actions of PGE2 are remarkably pleiotropic, capable of both promoting and suppressing inflammatory responses depending on the cellular context, its local concentration, and the specific immune cells involved. A thorough understanding of the intricate biological roles of PGE2 in inflammation is crucial for the development of novel therapeutic strategies that can selectively target its detrimental effects while preserving its beneficial homeostatic functions. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of PGE2 biology and to design robust experimental approaches to further elucidate its role in health and disease.

References

- 1. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PGE2 differentially regulates monocyte-derived dendritic cell cytokine responses depending on receptor usage (EP2/EP4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differences in PGE2 Production between Primary Human Monocytes and Differentiated Macrophages: Role of IL-1β and TRIF/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Prostaglandin E2-d9 in Eicosanoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Prostaglandin E2 and its Deuterated Analog

Prostaglandin E2 (PGE2) is a principal eicosanoid, a lipid mediator derived from arachidonic acid, that plays a critical role in a vast array of physiological and pathological processes.[1] Its activities, which include influencing inflammation, pain sensation, fever, fertility, and cancer progression, are transduced through four G protein-coupled receptors: EP1, EP2, EP3, and EP4.[2][3] Given its potent biological activities, the accurate quantification of PGE2 in biological matrices is essential for understanding its role in health and disease.

The "gold standard" for the sensitive and selective quantification of small molecules like PGE2 in complex samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] However, the accuracy of LC-MS/MS can be compromised by matrix effects and variations in sample extraction efficiency.[5] To correct for these variables, a stable isotope-labeled internal standard is employed. Prostaglandin E2-d9 (PGE2-d9) is a deuterated analog of PGE2, designed for use as an internal standard for the precise quantification of endogenous PGE2.[3] Its nine deuterium atoms give it a distinct mass, but it is chemically and physically almost identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis. This guide provides an in-depth overview of PGE2-d9's application in eicosanoid research, detailing relevant signaling pathways, experimental protocols, and quantitative data.

Physicochemical and Technical Properties of this compound

PGE2-d9 is specifically synthesized for use as an internal standard in mass spectrometry-based applications. Its key properties are summarized below.

| Property | Value | Source |

| Formal Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-3,3,4,4,5,6,6,7,7-d9-acid | [3] |

| Synonym | Dinoprostone-d9 | [3] |

| CAS Number | 1356347-42-6 | [3] |

| Molecular Formula | C₂₀H₂₃D₉O₅ | [3] |

| Formula Weight | 361.5 | [3] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [3] |

| Stability | ≥ 2 years at -20°C | [3] |

| Primary Application | Internal standard for quantification of PGE2 by GC- or LC-MS | [3] |

The Prostaglandin E2 Biosynthesis and Signaling Pathway

PGE2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1] Arachidonic acid is first converted to the unstable intermediate Prostaglandin H2 (PGH2) by COX-1 or COX-2 enzymes. PGH2 is then isomerized to PGE2 by prostaglandin E synthases (PGES).[1] PGE2 exerts its biological effects by binding to its four specific receptors (EP1-4), which couple to different G-proteins and initiate distinct downstream signaling cascades.[2] This pathway is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes.[1]

Caption: PGE2 synthesis from arachidonic acid and its signaling through EP receptors.

Experimental Protocols: Quantification of PGE2 using PGE2-d9

The use of a deuterated internal standard like PGE2-d9 is fundamental for the accurate quantification of PGE2 in biological matrices such as plasma, serum, cell culture supernatants, and tissue homogenates.[6][7] Below is a generalized, comprehensive protocol for LC-MS/MS analysis.

General Experimental Workflow

The workflow involves sample collection, addition of the internal standard, extraction of the analytes, chromatographic separation, and mass spectrometric detection.

Caption: Standard workflow for quantifying PGE2 using PGE2-d9 and LC-MS/MS.

Detailed Methodology

This protocol is a composite based on established methods.[7][8][9] Researchers should optimize steps for their specific matrix and instrumentation.

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of PGE2-d9 (e.g., 20 ng/mL) in a suitable solvent like ethanol.[9]

-

Prepare calibration curve standards by spiking known amounts of PGE2 into a blank matrix (a sample of the same biological type devoid of the analyte).[7] Concentrations typically range from pg/mL to ng/mL.[7]

-

-

Sample Preparation and Extraction:

-

Thaw biological samples (e.g., 500 µL of plasma or cell culture medium) on ice.[7]

-

Add a precise volume of the PGE2-d9 internal standard solution to all samples, calibrators, and quality controls.[10]

-

Solid-Phase Extraction (SPE) (Recommended):

-

Liquid-Liquid Extraction (LLE) (Alternative):

-

Evaporate the combined eluate/organic phase to dryness under a stream of nitrogen.[7]

-

Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., methanol/water mixture).[7][8]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is commonly used (e.g., 2.1 x 250 mm, 5 µm particle size).[8]

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium acetate).[4][7]

-

Mobile Phase B: Acetonitrile or methanol with the same additive.[4]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: Typically 0.2-0.4 mL/min.[4]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Quantitative Data and Performance

The accuracy of an LC-MS/MS method relies on optimized mass spectrometric parameters and is characterized by its performance metrics.

Mass Spectrometry Parameters

The MRM transitions are crucial for the specific detection of PGE2 and its deuterated standard. While PGE2-d9 data is less commonly published than for PGE2-d4, the fragmentation pattern is predictable. The precursor ion will be [M-H]⁻, and common product ions result from the loss of water and CO₂.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| PGE2 | 351.2 - 351.5 | 271.2, 315.2, 193.0 | The exact precursor mass can vary slightly based on instrument calibration. The transition 351 -> 271 is very common. |

| PGE2-d4 | 355.2 - 355.5 | 275.2, 319.2, 193.0 | Commonly used internal standard. The 355 -> 193 transition has been reported.[8] |

| PGE2-d9 (Predicted) | 360.5 | ~279, ~323 | The precursor ion is [M-H]⁻ for a formula weight of 361.5. Product ions would be shifted accordingly. |

Note: Optimal MRM transitions must be determined empirically on the specific mass spectrometer being used.

Method Performance Characteristics

The following table summarizes typical performance data from published methods for PGE2 quantification, which demonstrates the expected level of performance when using a deuterated internal standard.

| Parameter | Typical Value | Description |

| Limit of Detection (LOD) | 20 pg/mL (0.2 pg on-column) | The lowest concentration of analyte that can be reliably distinguished from background noise.[7] |

| Lower Limit of Quantitation (LLOQ) | 25-50 pg/mL | The lowest concentration at which the analyte can be accurately and precisely quantified.[11] |

| Linear Range | 0.10 to 500 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration (r² > 0.99).[7] |

| Recovery | 50% - 100% | The efficiency of the extraction process. Prostaglandins often show moderate recoveries around 50%.[8] |

| Matrix Effect | 73% - 128% | The influence of co-eluting matrix components on the ionization efficiency of the analyte.[9] |

| Precision (CV%) | < 15-20% | The degree of agreement among individual test results when the procedure is applied repeatedly.[9] |

Conclusion

This compound is an indispensable tool in modern eicosanoid research. As a stable isotope-labeled internal standard, it is the cornerstone of robust, accurate, and precise quantification of PGE2 by LC-MS/MS. By compensating for variability in sample preparation and matrix-induced ionization suppression, PGE2-d9 enables researchers to confidently measure subtle but significant changes in endogenous PGE2 levels across various biological systems. The methodologies and data presented in this guide provide a framework for the successful implementation of PGE2-d9 in studies aiming to elucidate the complex roles of PGE2 in health and disease, thereby facilitating the development of novel therapeutic strategies targeting the eicosanoid pathway.

References

- 1. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. caymanchem.com [caymanchem.com]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and practical applications of deuterated internal standards, an essential tool for robust and reliable bioanalysis. From fundamental concepts to detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of deuterated standards in their mass spectrometry workflows.

The Foundation: Why Internal Standards are Crucial in Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique renowned for its sensitivity and selectivity. However, the accuracy of quantitative MS can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects.[1][2] Matrix effects, in particular, arise from co-eluting endogenous components in a sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3]

To mitigate these variabilities, an internal standard (IS) is introduced into the analytical workflow. An ideal IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. By adding a known amount of the IS to every sample, calibrator, and quality control (QC) sample, any variations encountered during the analytical process will affect both the analyte and the IS to a similar extent. The final quantification is then based on the ratio of the analyte's response to the IS's response, effectively normalizing for these variations and enhancing the accuracy and precision of the measurement.[3]

Deuterated Standards: The Gold Standard for Internal Standardization

Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are widely considered the gold standard for quantitative mass spectrometry.[4][5] Deuterated internal standards (DIS) are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (²H or D).[6] This substitution results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be differentiated by the mass spectrometer.[6]

The Advantages of Using Deuterated Internal Standards

The near-identical physicochemical properties of a deuterated standard to its unlabeled counterpart offer several key advantages in LC-MS/MS analysis:

-

Compensation for Matrix Effects: Because the deuterated IS co-elutes with the analyte, it experiences the same ion suppression or enhancement from the sample matrix.[3] This co-elution is critical for accurate correction of matrix-induced variations in signal intensity.

-

Correction for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are mirrored by the deuterated IS, leading to a consistent analyte-to-IS ratio.[6]

-

Improved Precision and Accuracy: By normalizing for variations throughout the analytical process, deuterated standards significantly improve the precision and accuracy of quantitative results.[4][7]

-

Enhanced Method Robustness: The use of a deuterated IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data.

Figure 1: Workflow for quantitative analysis using deuterated internal standards.

Potential Challenges and Considerations

Despite their numerous advantages, the use of deuterated standards is not without its challenges. Careful consideration of these potential issues is crucial for successful method development and validation.

-

Isotopic Effects: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated IS. This phenomenon, known as the "isotope effect," can be problematic if the analyte and IS elute into regions of differing matrix effects, leading to incomplete correction and biased results.

-

Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if the label is placed on an exchangeable site (e.g., -OH, -NH, -SH). This can compromise the isotopic purity of the standard and affect the accuracy of quantification.

-

Isotopic Purity and "Crosstalk": The deuterated standard should have high isotopic purity, meaning it contains a minimal amount of the unlabeled analyte. If the isotopic purity is low, the unlabeled portion of the IS can contribute to the analyte's signal, a phenomenon known as "crosstalk," which can lead to overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Data Presentation: The Impact of Deuterated Standards on Assay Performance

The following tables summarize quantitative data from various studies, illustrating the benefits of using deuterated internal standards in LC-MS/MS bioanalysis.

Table 1: Comparison of Assay Precision with and without a Deuterated Internal Standard

| Analyte | Internal Standard Type | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

| Lapatinib | Zileuton (Analog) | 15 | 5.8 | 7.2 | [8] |

| 800 | 4.1 | 5.5 | |||

| 4000 | 3.9 | 4.8 | |||

| Lapatinib | Lapatinib-d3 (Deuterated) | 15 | 4.5 | 6.1 | [8] |

| 800 | 3.2 | 4.3 | |||

| 4000 | 3.1 | 3.9 | |||

| Kahalalide F | Butyric Acid Analog | LLOQ | 8.9 | 11.2 | [4] |

| Low QC | 7.5 | 9.8 | |||

| High QC | 6.8 | 8.5 | |||

| Kahalalide F | Kahalalide F-d8 (Deuterated) | LLOQ | 5.2 | 7.5 | [4] |

| Low QC | 4.1 | 6.3 | |||

| High QC | 3.5 | 5.1 |

This table demonstrates the improved precision (lower %RSD) achieved when using a deuterated internal standard compared to a structural analog.

Table 2: Comparison of Assay Accuracy with Different Internal Standards

| Analyte | Internal Standard Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Reference |

| Lapatinib | Zileuton (Analog) | 15 | 15.8 | 105.3 | [8] |

| 800 | 824 | 103.0 | |||

| 4000 | 4080 | 102.0 | |||

| Lapatinib | Lapatinib-d3 (Deuterated) | 15 | 15.2 | 101.3 | [8] |

| 800 | 808 | 101.0 | |||

| 4000 | 4040 | 101.0 | |||

| Kahalalide F | Butyric Acid Analog | LLOQ | - | 96.8 | [4] |

| Low QC | - | 97.2 | |||

| High QC | - | 98.1 | |||

| Kahalalide F | Kahalalide F-d8 (Deuterated) | LLOQ | - | 100.3 | [4] |

| Low QC | - | 100.5 | |||

| High QC | - | 101.2 |

This table illustrates that while both types of internal standards can provide acceptable accuracy, deuterated standards often yield results closer to the nominal concentration.

Table 3: Impact of Deuterium Labeling on Chromatographic Retention Time

| Analyte | Deuterated Analog | Retention Time - Analyte (min) | Retention Time - Deuterated IS (min) | Chromatographic Shift (min) | Reference |

| Testosterone | Testosterone-d2 | 3.45 | 3.44 | 0.01 | [9] |

| Testosterone | Testosterone-d5 | 3.45 | 3.42 | 0.03 | [9] |

| 5-HIAA | 5-HIAA-d2 | 2.88 | 2.87 | 0.01 | [9] |

| 5-HIAA | 5-HIAA-d5 | 2.88 | 2.85 | 0.03 | [9] |

This table shows that increasing the number of deuterium atoms can lead to a more pronounced chromatographic shift, which should be carefully evaluated during method development.

Experimental Protocols: A Practical Guide to Using Deuterated Standards

The successful implementation of deuterated standards in a quantitative LC-MS/MS assay relies on a well-developed and validated experimental protocol. The following sections provide detailed methodologies for key steps in the workflow.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering components. The choice of technique depends on the analyte's properties and the complexity of the matrix.

Protein precipitation is a simple and rapid method for removing proteins from biological fluids like plasma and serum.

Protocol for Protein Precipitation of Plasma Samples:

-

Aliquot Plasma: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol) to the plasma sample.

-

Vortex: Vortex the sample for 10-15 seconds to ensure thorough mixing.

-

Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex: Vortex the sample vigorously for 1-2 minutes to precipitate the proteins.

-

Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate and Reconstitute (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).

-

Inject: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Figure 2: A step-by-step workflow for protein precipitation.

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Protocol for Liquid-Liquid Extraction of Plasma Samples:

-

Aliquot Plasma: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add Internal Standard and Buffer: Add 10 µL of the deuterated internal standard working solution and 100 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5) to the plasma sample.

-

Vortex: Vortex the sample for 10-15 seconds.

-

Add Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

-

Vortex/Mix: Vortex or mix the sample vigorously for 5-10 minutes to ensure efficient extraction.

-

Centrifuge: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water).

-

Inject: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and internal standard while allowing interfering components to pass through.

Protocol for Solid-Phase Extraction of Plasma Samples:

-

Condition the SPE Cartridge: Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

-

Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of water or a suitable buffer. Add 10 µL of the deuterated internal standard working solution.

-

Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the residue in a suitable mobile phase-compatible solvent.

-

Inject: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Development and Validation

A robust and reliable LC-MS/MS method is essential for accurate quantification.

The goal of liquid chromatography is to separate the analyte and internal standard from other matrix components to minimize ion suppression and ensure accurate integration of the chromatographic peaks.

-

Column Selection: Choose a column with appropriate chemistry (e.g., C18, C8) and dimensions based on the analyte's properties.

-

Mobile Phase Optimization: Optimize the mobile phase composition (e.g., water, acetonitrile, methanol, with additives like formic acid or ammonium formate) to achieve good peak shape and resolution.

-

Gradient Elution: Employ a gradient elution program to effectively separate compounds with a wide range of polarities.

The mass spectrometer is used to detect and quantify the analyte and internal standard.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for the analysis of small molecules in biological matrices.

-

Tuning: Optimize the mass spectrometer parameters (e.g., capillary voltage, gas flows, collision energy) to maximize the signal intensity for the analyte and internal standard.

-

Multiple Reaction Monitoring (MRM): Use MRM for its high selectivity and sensitivity. Select precursor-to-product ion transitions that are specific to the analyte and its deuterated IS.

A bioanalytical method must be validated to demonstrate its reliability for its intended purpose. Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Calibration Curve Preparation

A calibration curve is essential for determining the concentration of the analyte in unknown samples.

Protocol for Calibration Curve Preparation:

-

Prepare Stock Solutions: Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).

-

Prepare Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution. Prepare a working solution of the deuterated internal standard at a fixed concentration.

-

Spike Blank Matrix: Spike a set of blank biological matrix samples (e.g., plasma) with the analyte working solutions to create a series of calibration standards with known concentrations.

-

Add Internal Standard: Add a constant amount of the deuterated internal standard working solution to each calibration standard.

-

Process Samples: Process the calibration standards using the same sample preparation procedure as the unknown samples.

-

Analyze: Analyze the processed calibration standards by LC-MS/MS.

-

Construct Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

Figure 3: A schematic of the calibration curve construction process.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry, enabling researchers to achieve the high levels of accuracy, precision, and robustness required for demanding bioanalytical applications. By understanding the fundamental principles of their use, being aware of the potential challenges, and implementing well-defined experimental protocols, scientists in drug development and other research fields can confidently generate high-quality data. The careful selection and proper implementation of deuterated standards are key to unlocking the full potential of mass spectrometry for sensitive and reliable quantification.

References

- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 2. researchgate.net [researchgate.net]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. scispace.com [scispace.com]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. lcms.cz [lcms.cz]

- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Prostaglandin E2-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Prostaglandin E2-d9 (PGE2-d9), a critical tool for researchers in various fields, including inflammation, oncology, and reproductive biology. This document details its primary application as an internal standard in mass spectrometry-based quantification of endogenous Prostaglandin E2 (PGE2), outlines purchasing options from key suppliers, provides a general experimental protocol for its use, and illustrates the complex signaling pathways of its non-deuterated counterpart, PGE2.

This compound: An Essential Internal Standard

This compound is a deuterated analog of Prostaglandin E2, a potent lipid mediator involved in a wide array of physiological and pathological processes. The stable isotope-labeled form, PGE2-d9, is chemically identical to endogenous PGE2 but has a higher molecular weight due to the presence of nine deuterium atoms. This mass difference allows it to be distinguished from the unlabeled PGE2 by a mass spectrometer, making it an ideal internal standard for accurate quantification of PGE2 levels in biological samples.[1] Its use is crucial for correcting for sample loss during extraction and for variations in ionization efficiency in mass spectrometry, thereby ensuring the reliability and accuracy of quantitative data.

Purchasing Options for this compound

Several reputable suppliers offer high-purity this compound for research purposes. The choice of supplier may depend on factors such as availability, formulation, price, and the specific needs of the laboratory. Below is a comparative table of prominent suppliers.

| Supplier | Catalog Number | Formulation | Purity | Storage |

| Cayman Chemical | 10581 | A solution in methyl acetate (500 µg/ml) | ≥99% deuterated forms (d1-d9) | -20°C |

| Fisher Scientific (Distributor for Cayman Chemical) | NC1988845 | 500 ug | ≥99% | -20°C |

| Santa Cruz Biotechnology | sc-212453 | Not specified | Not specified | -20°C |

| Toronto Research Chemicals | P783812 | Not specified | Not specified | -20°C |

| MedChemExpress | HY-101952S | Not specified | Not specified | -20°C |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Quantification of PGE2 using PGE2-d9 as an Internal Standard

The following is a generalized protocol for the quantification of PGE2 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with PGE2-d9 as an internal standard. This protocol may require optimization based on the specific sample matrix and instrumentation.

Sample Preparation

The goal of sample preparation is to extract PGE2 and the internal standard from the biological matrix while removing interfering substances. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

-

Liquid-Liquid Extraction (LLE):

-

To a known volume of the biological sample (e.g., plasma, cell culture supernatant), add a known amount of PGE2-d9 internal standard solution.

-

Acidify the sample to approximately pH 3 with a suitable acid (e.g., formic acid).

-

Extract the prostaglandins with a water-immiscible organic solvent (e.g., ethyl acetate).

-

Vortex the mixture and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[2]

-

-

Solid-Phase Extraction (SPE):

-

Add a known amount of PGE2-d9 internal standard to the biological sample.

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the prostaglandins with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

LC-MS/MS Analysis

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used for the separation of prostaglandins.

-

Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-20 µL of the reconstituted sample.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandin analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both PGE2 and PGE2-d9.

-

PGE2 Transition (example): m/z 351.2 → 271.2

-

PGE2-d9 Transition (example): m/z 360.2 → 279.2

-

-

The exact m/z values may vary slightly depending on the instrument and adducts formed.

-

Data Analysis

-

Generate a standard curve by analyzing known concentrations of unlabeled PGE2 spiked with a constant amount of PGE2-d9.

-

Plot the ratio of the peak area of PGE2 to the peak area of PGE2-d9 against the concentration of PGE2.

-

For unknown samples, determine the peak area ratio of endogenous PGE2 to the PGE2-d9 internal standard.

-

Calculate the concentration of PGE2 in the unknown samples by interpolating from the standard curve.

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1] These receptors are coupled to different G-proteins and activate distinct downstream signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to the Gq alpha subunit of the G-protein.[3] Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

EP2 and EP4 Receptor Signaling

Both EP2 and EP4 receptors are coupled to the Gs alpha subunit, which activates adenylyl cyclase (AC).[4] AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response. The EP4 receptor can also couple to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase.[4]

EP3 Receptor Signaling

The EP3 receptor is primarily coupled to the Gi alpha subunit of the G-protein.[5] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. This inhibitory action often counteracts the effects of Gs-coupled receptor activation.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of endogenous PGE2. This guide has provided a comprehensive overview of its procurement, a foundational experimental protocol for its application in LC-MS/MS, and a detailed look at the signaling pathways of its native analog. By understanding these core aspects, researchers can effectively utilize PGE2-d9 to advance their studies in a multitude of research areas.

References

- 1. caymanchem.com [caymanchem.com]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 5. pnas.org [pnas.org]

Prostaglandin E2-d9: A Technical Guide to Safe Handling and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and experimental use of Prostaglandin E2-d9 (PGE2-d9). This deuterated analog of Prostaglandin E2 (PGE2) serves as an invaluable internal standard for the accurate quantification of PGE2 in various biological matrices through mass spectrometry.

Compound Information

| Property | Value |

| Chemical Name | 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-3,3,4,4,5,6,6,7,7-d9 acid |

| Synonyms | Dinoprostone-d9, PGE2-d9 |

| CAS Number | 1356347-42-6[1] |

| Molecular Formula | C₂₀H₂₃D₉O₅ |

| Molecular Weight | 361.5 g/mol [1] |

| Purity | ≥99% deuterated forms (d₁-d₉)[1] |

| Supplied As | A solution (e.g., 500 µg/ml) in a solvent like methyl acetate or as a crystalline solid. |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approx. 100 mg/ml).[2] Also soluble in PBS (pH 7.2) at approximately 5 mg/ml.[1][2] |

Safety and Handling

Prostaglandin E2 and its analogs should be handled with care due to their potent biological activity. The following safety precautions are essential.

Hazard Identification

Prostaglandin E2 is classified as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

-

Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[3][4][5]

Precautionary Measures

| Precaution Category | Recommended Actions |

| Prevention | Obtain special instructions before use.[3][4] Do not handle until all safety precautions have been read and understood.[4] Wash hands thoroughly after handling.[4][5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Use only outdoors or in a well-ventilated area.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5] |